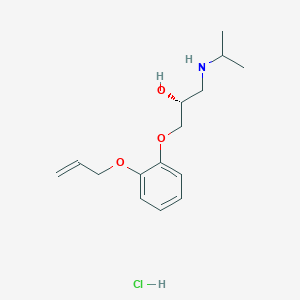![molecular formula C28H17BrN2 B14690433 1-(4-Bromophenyl)-3-(quinolin-2-yl)benzo[f]quinoline CAS No. 24118-81-8](/img/structure/B14690433.png)
1-(4-Bromophenyl)-3-(quinolin-2-yl)benzo[f]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromophenyl)-3-(quinolin-2-yl)benzo[f]quinoline is a complex organic compound that features a bromophenyl group, a quinoline moiety, and a benzoquinoline structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-3-(quinolin-2-yl)benzo[f]quinoline typically involves multi-step organic reactions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the carbon-carbon bonds between the bromophenyl and quinoline units. The reaction conditions often involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent recycling and the use of less hazardous reagents, are often employed to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Bromophenyl)-3-(quinolin-2-yl)benzo[f]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert nitro groups to amines.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline carboxylic acids, while reduction can produce quinoline amines .
Applications De Recherche Scientifique
1-(4-Bromophenyl)-3-(quinolin-2-yl)benzo[f]quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mécanisme D'action
The mechanism of action of 1-(4-Bromophenyl)-3-(quinolin-2-yl)benzo[f]quinoline involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, disrupting their normal function and leading to cell death. The compound’s quinoline moiety can intercalate into DNA, while the bromophenyl group can form covalent bonds with nucleophilic sites on proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Chlorophenyl)-3-(quinolin-2-yl)benzo[f]quinoline
- 1-(4-Methylphenyl)-3-(quinolin-2-yl)benzo[f]quinoline
- 1-(4-Fluorophenyl)-3-(quinolin-2-yl)benzo[f]quinoline
Uniqueness
1-(4-Bromophenyl)-3-(quinolin-2-yl)benzo[f]quinoline is unique due to the presence of the bromine atom, which can participate in specific chemical reactions, such as nucleophilic substitution, that are not possible with other halogens. This uniqueness makes it a valuable compound for various synthetic and research applications.
Propriétés
Numéro CAS |
24118-81-8 |
|---|---|
Formule moléculaire |
C28H17BrN2 |
Poids moléculaire |
461.4 g/mol |
Nom IUPAC |
1-(4-bromophenyl)-3-quinolin-2-ylbenzo[f]quinoline |
InChI |
InChI=1S/C28H17BrN2/c29-21-13-9-19(10-14-21)23-17-27(25-15-12-20-6-2-4-8-24(20)30-25)31-26-16-11-18-5-1-3-7-22(18)28(23)26/h1-17H |
Clé InChI |
PLFQVBMGLCFSRQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C(=CC(=N3)C4=NC5=CC=CC=C5C=C4)C6=CC=C(C=C6)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



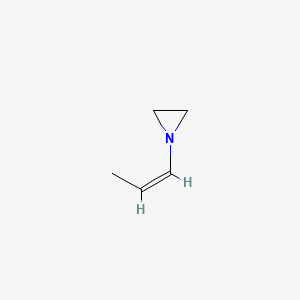
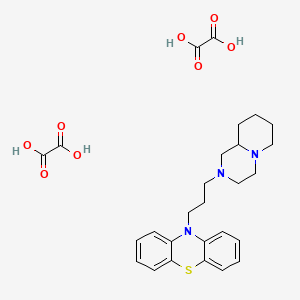
![N-[(2,3-Dichlorophenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride](/img/structure/B14690370.png)

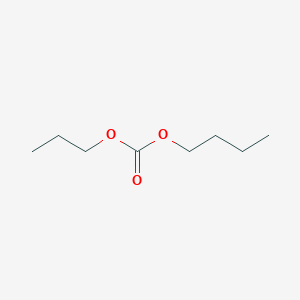


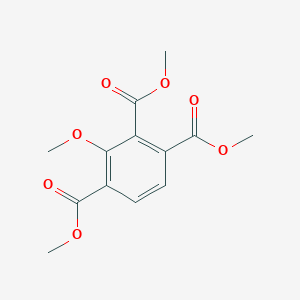
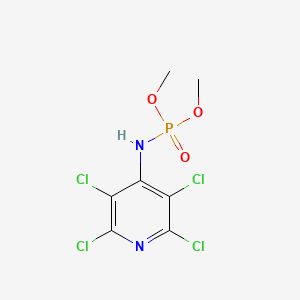

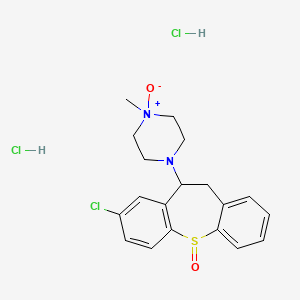
![5-Methyl[1]benzothieno[2,3-g]isoquinoline](/img/structure/B14690420.png)
